molecular formula C9H17NO B166963 (E)-1-Morpholino-1-pentene CAS No. 132553-33-4

(E)-1-Morpholino-1-pentene

Cat. No. B166963
M. Wt: 155.24 g/mol
InChI Key: WOXMXYYZKGMTFP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Morpholino-1-pentene, also known as E-1-MP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives and has a unique structure that makes it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of (E)-1-Morpholino-1-pentene is not well understood. However, it is believed that the molecule reacts with the amino groups of biomolecules to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it an attractive method for bioconjugation.

Biochemical And Physiological Effects

(E)-1-Morpholino-1-pentene has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it may be toxic.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-1-Morpholino-1-pentene is its high specificity for amine groups, which makes it an attractive method for bioconjugation. Additionally, the reaction occurs under mild conditions, which minimizes the risk of damaging the biomolecules. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the application of (E)-1-Morpholino-1-pentene in scientific research. One potential area of research is the development of new bioconjugation methods using (E)-1-Morpholino-1-pentene. Another area of research is the optimization of the synthesis method to improve the yield and purity of the (E)-isomer. Furthermore, (E)-1-Morpholino-1-pentene can be used as a building block for the synthesis of new molecules with potential applications in drug discovery and diagnostics.

Synthesis Methods

The synthesis of (E)-1-Morpholino-1-pentene can be achieved by the reaction of morpholine with 1-penten-3-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a mixture of (E)- and (Z)-isomers, which can be separated by column chromatography.

Scientific Research Applications

(E)-1-Morpholino-1-pentene has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of bioconjugation. (E)-1-Morpholino-1-pentene can be used to modify biomolecules such as proteins, peptides, and nucleic acids, which can be used for various applications such as drug delivery, imaging, and diagnostics.

properties

CAS RN

132553-33-4

Product Name

(E)-1-Morpholino-1-pentene

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(E)-pent-1-enyl]morpholine

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+

InChI Key

WOXMXYYZKGMTFP-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/N1CCOCC1

SMILES

CCCC=CN1CCOCC1

Canonical SMILES

CCCC=CN1CCOCC1

synonyms

Morpholine, 4-(1-pentenyl)-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.